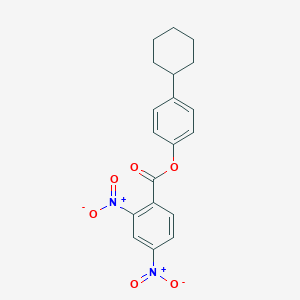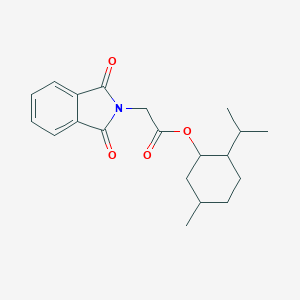
octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: is a complex organic compound with a molecular formula of C23H24N2O6 and a molecular weight of 424.44646 . This compound is characterized by its unique structure, which includes an octyl group, a nitrophenyl group, and a dioxo-isoindolinecarboxylate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with phthalic anhydride to form the intermediate 4-nitrophenyl-1,3-dioxo-isoindolinecarboxylate. This intermediate is then reacted with octanol under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, resulting in the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidized derivatives: of the nitrophenyl group.
Amino derivatives: formed from the reduction of the nitro group.
Substituted derivatives: formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is used as a reagent in organic synthesis to study various chemical reactions and mechanisms .
Biology: In biological research, this compound is used to investigate the effects of nitrophenyl derivatives on biological systems, including their potential as enzyme inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dioxo-isoindolinecarboxylate moiety can interact with active sites of enzymes, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Octyl 2-{4-aminophenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound is similar but has an amino group instead of a nitro group.
Octyl 2-{4-chlorophenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound has a chloro group instead of a nitro group.
Octyl 2-{4-methylphenyl}-1,3-dioxo-5-isoindolinecarboxylate: This compound has a methyl group instead of a nitro group.
Uniqueness: octyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The nitro group can undergo various chemical transformations, making this compound versatile for different applications .
Propriétés
Formule moléculaire |
C23H24N2O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
octyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-2-3-4-5-6-7-14-31-23(28)16-8-13-19-20(15-16)22(27)24(21(19)26)17-9-11-18(12-10-17)25(29)30/h8-13,15H,2-7,14H2,1H3 |
Clé InChI |
QUBIRNDWEKJQDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-{4-Nitrophenoxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B342245.png)
![Azepan-1-yl-[4-methoxy-3-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B342248.png)

![3-[(diphenylacetyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B342252.png)
![2-{[4-(4-Toluidinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B342254.png)
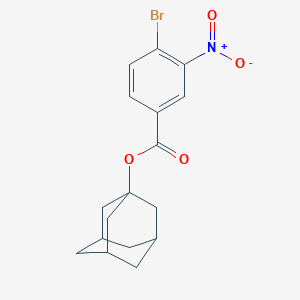
![4-{4-[(Heptyloxy)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B342260.png)
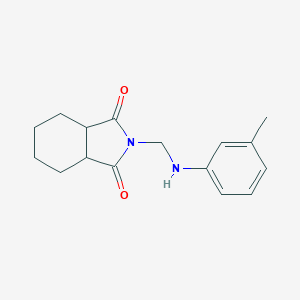

![4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B342266.png)
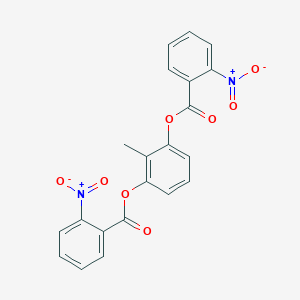
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 2-fluorobenzoate](/img/structure/B342270.png)
